molecular formula C16H22F2N2O2 B581236 1-BOC-4-(2,4-difluorobenzyl)piperazine CAS No. 1065586-31-3

1-BOC-4-(2,4-difluorobenzyl)piperazine

Cat. No.: B581236
CAS No.: 1065586-31-3
M. Wt: 312.361
InChI Key: TWUOECDWCAUMRQ-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In modern organic synthesis, efficiency and selectivity are key drivers. The use of protecting groups is a fundamental strategy to achieve these goals, allowing chemists to selectively mask a reactive functional group while modifications are made elsewhere in the molecule. The BOC group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

1-BOC-piperazine is a commercially available and frequently utilized starting material. sigmaaldrich.comchemicalbook.com The presence of the BOC group on one of the piperazine (B1678402) nitrogens deactivates it, leaving the other nitrogen free to react as a nucleophile. This allows for the selective introduction of a substituent at the N4 position. The reaction of 1-BOC-piperazine with an electrophile, such as an alkyl halide, is a common and robust method for creating monosubstituted piperazine derivatives. ambeed.comnih.gov

The synthesis of 1-BOC-4-(2,4-difluorobenzyl)piperazine is a textbook example of this strategy, typically achieved through the nucleophilic substitution reaction between 1-BOC-piperazine and 2,4-difluorobenzyl chloride (or bromide) in the presence of a base. This reaction is generally high-yielding and clean, making the target compound readily accessible for further synthetic transformations. orgsyn.org Once the 2,4-difluorobenzyl group is installed, the BOC group can be removed to liberate the N1 amine, which can then participate in a wide array of subsequent reactions, such as amidation, reductive amination, or arylation. This sequential reactivity makes the compound a versatile node for divergent synthesis, enabling the creation of a library of complex molecules from a common intermediate.

Significance of Substituted Piperazine Scaffolds in Chemical Research

The piperazine ring is classified as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, and thus appear frequently in the structures of known drugs and biologically active compounds. nih.gov The widespread presence of the piperazine moiety in pharmaceuticals is attributed to several key factors:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which often improves aqueous solubility and allows for favorable interactions with biological targets.

Synthetic Versatility: The chemical reactivity of the piperazine nitrogens facilitates its use as a linker to connect different pharmacophores or as a scaffold to orient substituents in a precise three-dimensional arrangement. nih.gov

Structural and Conformational Characteristics: The chair-like conformation of the piperazine ring provides a rigid and predictable geometry, which is advantageous in rational drug design.

Substituted piperazines are core components in drugs targeting a vast range of conditions, including cancer, infectious diseases, and central nervous system disorders. mdpi.com The substituents on the piperazine nitrogens play a crucial role in determining the molecule's biological activity, selectivity, and pharmacokinetic profile.

Research Rationale for Investigating this compound as a Synthetic Intermediate

The specific choice to investigate this compound as a synthetic intermediate is driven by the recognized importance of the 2,4-difluorobenzyl moiety in bioactive compounds. Fluorine atoms are often incorporated into drug candidates to modulate their properties in several beneficial ways:

Metabolic Stability: The carbon-fluorine bond is very strong, and its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with enzyme active sites, enhancing binding affinity and selectivity. The 2,4-difluorobenzyl group, in particular, has been shown to occupy specific hydrophobic pockets in protein targets. acs.org

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes.

The 2,4-difluorobenzyl group is a key structural feature in a number of potent and selective inhibitors of various enzymes and receptors. acs.orgchemimpex.comacs.org For example, it is found in molecules designed as kinase inhibitors and anti-inflammatory agents. acs.orgchemimpex.com

Therefore, the research rationale for using this compound is clear. It serves as a precursor to a class of molecules that combine the favorable properties of the piperazine scaffold with the demonstrated bioactivity-enhancing effects of the 2,4-difluorobenzyl group. By using this intermediate, researchers can efficiently synthesize novel compounds for screening in drug discovery programs, aiming to develop new therapeutic agents with improved efficacy and selectivity. pharmaffiliates.comnih.gov The compound represents a convergence of established synthetic strategies and rational drug design principles, making it a valuable asset in the academic and industrial pursuit of new medicines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[(2,4-difluorophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)10-14(12)18/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUOECDWCAUMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Boc 4 2,4 Difluorobenzyl Piperazine

Retrosynthetic Analysis of the 1-BOC-4-(2,4-difluorobenzyl)piperazine Structure

A retrosynthetic analysis of the target molecule, this compound, deconstructs the compound into simpler, commercially available starting materials. The primary disconnections are typically made at the newly formed carbon-nitrogen bonds.

The most logical disconnection occurs at the C-N bond between the piperazine (B1678402) ring and the benzyl (B1604629) group (Disconnection 1). This bond can be formed via two primary forward-synthetic strategies:

Reductive amination: This involves reacting 1-BOC-piperazine with 2,4-difluorobenzaldehyde (B74705).

Nucleophilic substitution (Alkylation): This involves reacting 1-BOC-piperazine with a 2,4-difluorobenzyl halide.

A second disconnection can be made at the amide bond of the tert-butoxycarbonyl (BOC) protecting group (Disconnection 2). This suggests that the synthesis can begin with the protection of the piperazine nitrogen, a common strategy to ensure mono-functionalization. researchgate.net This analysis reveals two main synthetic precursors: 1-BOC-piperazine and a suitable 2,4-difluorobenzyl electrophile.

Classical Synthetic Approaches to this compound

Classical methods remain the cornerstone for the synthesis of this compound, valued for their reliability and well-documented procedures.

A common multi-step synthesis begins with the protection of piperazine. Due to the presence of two secondary amine groups, direct alkylation of piperazine often leads to a mixture of mono- and di-alkylated products, making purification difficult. researchgate.net To circumvent this, one nitrogen is selectively protected with a BOC group.

The synthesis of the key intermediate, 1-BOC-piperazine, is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net By carefully controlling the stoichiometry (using an excess of piperazine), the formation of the undesired 1,4-di-BOC-piperazine byproduct can be minimized. researchgate.net Once 1-BOC-piperazine is obtained and purified, it can be functionalized as described in the sections below.

Reductive amination is a highly efficient and direct method for forming the target C-N bond. This one-pot reaction involves the condensation of 1-BOC-piperazine with 2,4-difluorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reducing agent for this transformation due to its mildness and selectivity, which allows the reaction to proceed without reducing the aldehyde starting material. dtic.milorganic-chemistry.org The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. dtic.mil

Table 1: Representative Conditions for Reductive Amination

AmineAldehydeReducing AgentSolventTypical ConditionsRef
N-BOC-4-piperidinoneAnilineSodium triacetoxyborohydrideDichloromethaneRoom temperature, 16h dtic.mil
Primary AminesVarious AldehydesSodium triacetoxyborohydrideDichloromethaneRoom temperature, 24h nih.gov

The nucleophilic substitution reaction between 1-BOC-piperazine and a 2,4-difluorobenzyl halide (such as 2,4-difluorobenzyl bromide or chloride) is another robust and widely employed synthetic route. The reaction proceeds via an Sₙ2 mechanism, where the unprotected nitrogen of 1-BOC-piperazine acts as the nucleophile.

This alkylation is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). researchgate.netresearchgate.net The choice of solvent is crucial, with polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) being preferred to facilitate the reaction. researchgate.netresearchgate.net

Table 2: Typical Reagents for N-Alkylation of Protected Piperazines

Piperazine DerivativeAlkylating AgentBaseSolventTypical ConditionsRef
1-Boc-piperazineBenzyl bromideTriethylamineDichloromethaneRoom temperature, 16h rsc.org
1-Boc-piperazineVarious Alkyl HalidesPotassium CarbonateAcetonitrileReflux researchgate.net
1-[3-(Trifluoromethyl)phenyl]piperazine1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneNot specified in abstractNot specified in abstractNot specified in abstract nih.gov

Advanced and Sustainable Synthetic Routes for this compound

While classical methods are effective, research continues to explore more advanced and sustainable synthetic pathways that offer improvements in atom economy, energy efficiency, and environmental impact.

Catalytic methods represent a frontier in the synthesis of complex molecules. For piperazine derivatives, transition-metal-catalyzed cross-coupling reactions are particularly relevant. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. nih.gov A hypothetical, yet feasible, route could involve the coupling of 1-BOC-piperazine with a 2,4-difluorobenzyl derivative under palladium catalysis.

Another area of innovation is the direct C-H functionalization of the piperazine ring. nsf.gov This advanced strategy avoids the need for pre-functionalized starting materials, thereby shortening the synthetic sequence. Photoredox catalysis has emerged as a mild and green alternative for C-H functionalization, potentially allowing for the direct coupling of N-BOC-piperazine with a suitable 2,4-difluorobenzyl precursor under light irradiation. nsf.gov While specific examples for this compound are not yet prevalent in the literature, these catalytic approaches represent the next generation of sustainable synthesis for this class of compounds.

Flow Chemistry Applications for Continuous Synthesis of this compound

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of piperazine derivatives. Flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for higher throughput and automation.

A simplified one-pot, one-step synthetic procedure for monosubstituted piperazines, which can be adapted for this compound, has been successfully implemented in a microwave flow reactor. nih.gov This approach circumvents the need for protecting groups on the piperazine starting material by using a protonated form, such as piperazine monohydrochloride or monoacetate. nih.gov The reaction proceeds with heterogeneous catalysis, utilizing metal ions supported on commercial polymeric resins. nih.gov The use of a microwave flow reactor can significantly accelerate these reactions, making them more efficient. nih.gov In a typical setup, a solution of the protonated piperazine is pumped through a reaction flask containing the catalyst, which is situated within a microwave oven to facilitate the reaction with the alkylating agent (e.g., 2,4-difluorobenzyl halide). nih.gov This continuous process allows for rapid and efficient production compared to conventional batch methods. nih.gov The application of continuous-flow procedures has also been demonstrated in the industrial synthesis of complex piperazine-containing pharmaceuticals, such as Ribociclib, highlighting the scalability and robustness of this technology. nih.gov

Table 1: Comparison of Batch vs. Microwave Flow Reactor Synthesis for Monosubstituted Piperazines

FeatureBatch ReactorMicrowave Flow Reactor
Reaction Setup Single vessel for all reactants.Reactants are pumped through a heated/irradiated reaction zone. nih.gov
Heating Conventional heating (e.g., oil bath), slower and less uniform.Microwave irradiation for rapid and targeted heating. nih.gov
Efficiency Generally lower throughput.Higher throughput and potentially faster reaction times. nih.gov
Process Control More challenging to control temperature and mixing homogeneity.Precise control over temperature, pressure, and residence time.
Scalability Scaling up can be complex and may alter reaction profiles.More straightforward to scale by running the system for longer durations.

This table is based on principles discussed for the synthesis of monosubstituted piperazines. nih.gov

Chemoenzymatic Synthesis Considerations for this compound

Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, offers a powerful strategy for producing complex molecules under mild and selective conditions. While direct enzymatic synthesis of this compound is not widely documented, principles from related syntheses demonstrate its significant potential.

A notable example is the first biocatalytic synthesis of piperidine (B6355638) derivatives using an immobilized lipase (B570770), Candida antarctica lipase B (CALB), in a multicomponent reaction. rsc.org This methodology could be conceptually adapted for piperazine synthesis. In such a system, an enzyme would catalyze the key bond-forming step, likely the N-alkylation of 1-BOC-piperazine. The advantages include high selectivity, the use of environmentally benign solvents (often aqueous), and mild reaction conditions that preserve sensitive functional groups like the BOC-protecting group.

The immobilization of the enzyme, for instance, onto magnetic halloysite (B83129) nanotubes as demonstrated for CALB, allows for easy recovery and reuse of the biocatalyst for multiple cycles, enhancing the economic and environmental viability of the process. rsc.org Enzyme kinetics studies in these systems have shown that immobilized lipases can be catalytically more efficient than the pure, free enzyme. rsc.org

Optimization of Reaction Conditions and Process Development for this compound Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of a 2,4-difluorobenzyl halide by 1-BOC-piperazine. The optimization of this reaction is critical for achieving high yield, purity, and cost-effectiveness on an industrial scale.

Solvent Selection and Green Chemistry Principles

The choice of solvent is paramount as it influences reaction rates, solubility of reactants, and product isolation. In the synthesis of related piperazine structures, polar aprotic solvents such as Dimethylformamide (DMF) are often used, particularly for substitution reactions at elevated temperatures. researchgate.net Other common solvents include methanol (B129727) and acetic acid. nih.gov

Temperature, Pressure, and Stoichiometric Control

Precise control over temperature, pressure, and the molar ratio of reactants is fundamental to maximizing product yield and minimizing the formation of impurities.

Temperature: Reaction temperatures for N-alkylation of piperazines can vary widely. Some substitution reactions are conducted at elevated temperatures, such as 120 °C, to ensure a sufficient reaction rate. researchgate.net However, for reactions involving the BOC-protecting group, careful temperature control is necessary, as temperatures above 25°C can risk cleavage of the group. In some procedures, the initial reaction phase is conducted in an ice bath to control the initial exotherm, followed by stirring at room temperature. dtic.mil

Pressure: For certain reaction steps, particularly those involving gaseous reagents like ammonia (B1221849) in the synthesis of the piperazine ring itself, the reaction may be carried out under pressure in an autoclave. google.com A Chinese patent for the synthesis of 1-BOC-piperazine specifies conditions of 40°C and 0.2 MPa. google.com

Stoichiometry: The molar ratio of 1-BOC-piperazine to the 2,4-difluorobenzyl halide must be carefully controlled. An excess of the alkylating agent can lead to the formation of quaternary ammonium (B1175870) salts, while an excess of the piperazine can complicate purification. In the synthesis of the 1-BOC-piperazine precursor from piperazine, controlling the stoichiometry is crucial to prevent the formation of the di-substituted by-product, 1,4-bis-Boc-piperazine. chemicalbook.com

Table 2: Exemplary Reaction Parameters from Related Syntheses

Reaction StepReagents/CatalystSolventTemperaturePressureSource
N-Alkylation1-Boc-piperazine, Aryl HalideDMF120 °CAtmospheric researchgate.net
Reductive AminationN-BOC-4-piperidinone, Aniline, STABDichloromethane0 °C to RTAtmospheric dtic.mil
AmmonolysisN-BOC-morpholone, AmmoniaMethanol or Ethanol40 °C0.2 MPa google.com
BOC-Protection4-Piperidone, Boc Anhydride (B1165640), TEADichloromethane or THF< 25 °CAtmospheric

This table summarizes conditions from various piperazine and piperidine syntheses to illustrate the range of parameters used in process optimization.

Strategies for Stereoselective Synthesis of Chiral Analogs of this compound

While this compound is an achiral molecule, there is significant interest in developing chiral analogs for pharmaceutical applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Strategies for synthesizing chiral analogs can be broadly categorized:

Using a Chiral Building Block: The synthesis can start from a commercially available or synthetically prepared chiral piperazine precursor. For instance, a piperazine ring with a substituent at the C-2 or C-3 position would be chiral.

Asymmetric Alkylation: Introducing chirality during the alkylation step. This could potentially be achieved using a chiral phase-transfer catalyst to direct the approach of the 2,4-difluorobenzyl group to one face of a prochiral piperazine derivative.

Introduction of a Chiral Moiety: The benzyl group itself could be modified to be chiral, for example, by having a chiral center at the benzylic position, creating diastereomeric products.

Asymmetric Ring Synthesis: Building the piperazine ring from chiral acyclic precursors in a way that sets the desired stereocenters.

An efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives, which can serve as key chiral building blocks, has been described. nih.gov This approach uses isonipecotate as a starting material and employs a Curtius rearrangement as the key step to install the amine group. nih.gov Alkylation at the 4-position prior to the rearrangement allows for the introduction of various substituents, and if a chiral auxiliary or catalyst is used during this alkylation, stereocenters can be established. nih.gov These advanced building blocks can then be used to construct more complex chiral piperazine-based structures in a convergent manner. nih.gov

Chemical Reactivity and Derivatization of 1 Boc 4 2,4 Difluorobenzyl Piperazine

Reactions at the N-Boc Protected Nitrogen

The tert-butyloxycarbonyl (Boc) group at the N1 position is a robust protecting group, stable to a wide range of reagents, particularly bases and nucleophiles. Its primary role is to temporarily block the reactivity of the N1 nitrogen, allowing for selective functionalization at other positions of a molecule. The most significant reaction at this site is its removal, or deprotection, which unmasks the secondary amine for further transformations.

Boc Deprotection Methodologies (Acidic and Basic Conditions)

The cleavage of the Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen or the nitrogen atom of the carbamate (B1207046), followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine.

Acidic Conditions: A variety of acidic reagents are effective for Boc deprotection. The choice of acid and solvent can be tailored to the sensitivity of the substrate. fishersci.co.uk Standard conditions often employ strong acids like trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727). fishersci.co.ukresearchgate.net For piperazine (B1678402) derivatives, aqueous solutions of strong acids are also effective. For instance, treatment with 6N HCl has been used for the deprotection of related N-Boc piperazine compounds. jgtps.com The reaction is generally rapid, often completing at room temperature. fishersci.co.uk

ReagentSolventTemperatureTypical DurationReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.5 min - 2 h fishersci.co.ukresearchgate.net
Hydrogen Chloride (HCl)1,4-DioxaneRoom Temp.30 min - 2 h researchgate.net
Aqueous Hydrochloric AcidWater / Organic SolventRoom Temp.1 - 4 h jgtps.com

Basic Conditions: The Boc group is characteristically stable to basic conditions, which is a cornerstone of its utility in orthogonal protection strategies in multi-step synthesis. mdpi.com Consequently, deprotection under basic conditions is not a standard or viable methodology for removing this group.

Subsequent Functionalization of the Deprotected Piperazine Nitrogen

Upon removal of the Boc group from 1-BOC-4-(2,4-difluorobenzyl)piperazine, the resulting compound is 1-(2,4-difluorobenzyl)piperazine (B1490642) . vibrantpharma.com This product features a newly available secondary amine at the N1 position, which is a nucleophilic site amenable to a wide array of functionalization reactions. Common transformations include acylation, alkylation, and reductive amination.

For example, the deprotected piperazine can be readily acylated. Reaction with chloroacetyl chloride in the presence of a base yields 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. nih.gov Similarly, acetylation with acetic anhydride (B1165640) and a base like triethylamine (B128534) in a solvent such as dichloromethane produces 1-Acetyl-4-(2,4-difluorobenzyl)piperazine in high yield.

ReagentProductReaction TypeReference
Chloroacetyl chloride2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanoneAcylation nih.gov
Acetic anhydride1-Acetyl-4-(2,4-difluorobenzyl)piperazineAcylation

Reactions at the Unsubstituted Piperazine Nitrogen

The nomenclature of this compound indicates that both nitrogen atoms of the piperazine ring are substituted. The N1 position is protected by the Boc group, and the N4 position is substituted with a 2,4-difluorobenzyl group. Therefore, there is no "unsubstituted" piperazine nitrogen in this molecule. Both nitrogens are part of tertiary amine (N4) or carbamate (N1) functionalities.

Acylation, Sulfonylation, and Carbamoylation Reactions

These reactions typically require a primary or secondary amine with an available N-H proton for substitution. Since the N4 nitrogen in the parent compound is a tertiary amine, it cannot undergo direct acylation, sulfonylation, or carbamoylation. Such reactions would first require the removal of the 2,4-difluorobenzyl group.

N-debenzylation is a known chemical transformation that can be achieved through methods like catalytic hydrogenolysis (e.g., using Pd/C and H₂) or with strong oxidizing agents. nih.govox.ac.uk Cleavage of the N-benzyl group would generate 1-BOC-piperazine, which does possess a secondary amine that can then be acylated, sulfonylated, or otherwise functionalized. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions

Direct electrophilic or nucleophilic substitution on the N4 nitrogen of the intact molecule is not feasible due to its nature as a tertiary amine. The lone pair of electrons on this nitrogen confers nucleophilic character, allowing it to react with strong electrophiles (e.g., alkylating agents to form a quaternary ammonium (B1175870) salt), but it is not susceptible to the substitution reactions listed in the section title.

Chemical Transformations of the 2,4-Difluorobenzyl Moiety

The 2,4-difluorobenzyl group provides another site for potential chemical modification, specifically at the aromatic ring. The reactivity of this ring is heavily influenced by the two fluorine substituents.

Fluorine is a highly electronegative atom, and its presence on the aromatic ring has a strong electron-withdrawing inductive effect. This effect deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions).

Conversely, the electron-withdrawing nature of the fluorine atoms, combined with their ability to act as good leaving groups, activates the ring for Nucleophilic Aromatic Substitution (SNAr) . mdpi.comnih.gov In SNAr reactions, a potent nucleophile can displace one of the fluorine atoms, particularly one that is ortho or para to another strong electron-withdrawing group. In 2,4-difluoro-substituted systems, a strong nucleophile (e.g., an alkoxide, thiolate, or amine) can potentially substitute one of the fluoro groups, typically under elevated temperatures. rsc.orgnih.gov The regioselectivity of such a substitution would depend on the specific nucleophile and reaction conditions.

Aromatic Functionalization via Electrophilic or Nucleophilic Pathways

The 2,4-difluorobenzyl moiety is a key site for functionalization, though its electronic properties dictate the feasible reaction pathways.

Electrophilic Aromatic Substitution: The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions such as nitration or Friedel-Crafts acylation. These reactions are generally not viable under standard conditions due to the reduced nucleophilicity of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). libretexts.org The fluorine atoms act as excellent leaving groups when activated by their position relative to each other. In SNAr reactions, a strong nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), before displacing one of the fluoride (B91410) ions. libretexts.org

The regioselectivity of SNAr reactions on difluoroaromatic systems is well-documented. For 2,4-difluoro-substituted rings, nucleophilic attack generally occurs at the position para to the existing activating group, as this position provides superior stabilization of the negative charge in the Meisenheimer intermediate. libretexts.org In the case of this compound, the benzylpiperazine substituent is an activating group. Therefore, nucleophilic attack would preferentially displace the fluorine atom at the 4-position. Computational studies have shown that the stability of isomeric σ-complex intermediates can be used to quantitatively predict the outcome of such reactions. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions on Pre-functionalized Derivatives

To access a broader range of derivatives, the aromatic ring of this compound can be "pre-functionalized," typically through the introduction of a halide (e.g., Br or I) that is more amenable to cross-coupling than fluorine. This pre-functionalization could be achieved via direct bromination of a related fluorobenzene (B45895) derivative. google.com A hypothetical derivative, such as tert-butyl 4-(5-bromo-2,4-difluorobenzyl)piperazine-1-carboxylate, would be an excellent substrate for various palladium-catalyzed cross-coupling reactions. nih.gov

These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govgonzaga.edu Common examples include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid to form a new C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne, typically catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl group. nih.gov

Heck Coupling: Reaction with an alkene to form a substituted alkene. nih.gov

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, creating more complex diamine structures.

The table below illustrates potential products from these reactions starting with a hypothetical bromo-derivatized substrate.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The piperazine moiety, after removal of the BOC protecting group, is an ideal substrate for certain MCRs.

The Ugi four-component reaction (U-4CR) is a prominent example, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are valuable peptide-like structures. mdpi.com The deprotected form of the title compound, 1-(2,4-difluorobenzyl)piperazine, can serve as the secondary amine component in an Ugi reaction. nih.govfigshare.com This approach allows for the rapid generation of a diverse library of complex molecules from simple building blocks. nih.govresearchgate.net

A typical Ugi reaction involving deprotected 1-(2,4-difluorobenzyl)piperazine would proceed as follows:

Condensation of the secondary amine with an aldehyde to form an iminium ion.

Nucleophilic attack of the isocyanide on the iminium ion.

Addition of a carboxylate to the resulting nitrilium intermediate.

An irreversible Mumm rearrangement to yield the final stable product. mdpi.com

The table below outlines potential reactants for a Ugi reaction utilizing 1-(2,4-difluorobenzyl)piperazine.

Chemo- and Regioselectivity in Complex Transformations of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. Both are critical considerations in the synthesis of complex molecules derived from this compound.

Chemoselectivity: The molecule possesses several potentially reactive sites, and controlling which site reacts is key.

BOC Group: The tert-butoxycarbonyl (BOC) group is a robust protecting group for the piperazine nitrogen. It is stable to many reaction conditions, including those used for many cross-coupling reactions and nucleophilic substitutions. However, it can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the secondary amine, which can then undergo further reactions like acylation or participation in MCRs. youtube.com

Piperazine Nitrogens: The N1 nitrogen is protected by the BOC group, rendering it unreactive. The N4 nitrogen is a tertiary amine and is generally less reactive as a nucleophile but can be involved in reactions such as salt formation or oxidation.

Aromatic Ring: As discussed, the difluorobenzyl ring is selective for nucleophilic attack over electrophilic attack.

This inherent difference in reactivity allows for a stepwise functionalization strategy. For example, one could first perform an SNAr reaction on the aromatic ring, then deprotect the N1-BOC group, and finally perform an acylation on the newly freed secondary amine.

Regioselectivity:

Aromatic Ring: In SNAr reactions, the regioselectivity is dictated by the electronic effects of the fluorine substituents. Nucleophilic attack is strongly favored at the C4 position (para to the benzyl (B1604629) group), as this allows the negative charge of the Meisenheimer intermediate to be delocalized effectively. libretexts.orgnih.gov Substitution at the C2 position is less favorable.

Piperazine Ring: In cases where the piperazine ring itself is functionalized, such as through α-C–H lithiation, regioselectivity becomes a factor if the piperazine ring is unsymmetrically substituted. However, for the parent compound, all α-protons are initially equivalent. beilstein-journals.org

Applications of 1 Boc 4 2,4 Difluorobenzyl Piperazine As a Synthetic Building Block

Construction of Diverse Heterocyclic Systems

The piperazine (B1678402) nucleus is a foundational scaffold in the synthesis of a wide array of heterocyclic compounds. amazonaws.com The use of 1-BOC-4-(2,4-difluorobenzyl)piperazine provides a direct route to incorporating the difluorobenzylpiperazine motif into larger, more complex heterocyclic systems. The general strategy involves the deprotection of the BOC group to liberate the secondary amine, which can then participate in various cyclization reactions.

For instance, the deprotected piperazine derivative can react with bifunctional electrophiles to form fused heterocyclic systems. A common approach is the reaction with α,β-unsaturated carbonyl compounds to yield pyrimidine (B1678525) or diazepine (B8756704) derivatives, depending on the nature of the electrophile and the reaction conditions. The presence of the 2,4-difluorobenzyl group can influence the electronic properties and reactivity of the piperazine nitrogen, as well as the biological activity of the final heterocyclic product.

A representative synthetic pathway to a new heterocyclic system could involve the following steps:

Deprotection: Removal of the BOC group from this compound using a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).

Condensation/Cyclization: The resulting 1-(2,4-difluorobenzyl)piperazine (B1490642) can then be reacted with a diketone, a keto-ester, or a similar precursor to construct a new ring system fused to the piperazine core.

The 2,4-difluoro substitution on the benzyl (B1604629) ring is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity to biological targets. Therefore, incorporating this moiety through this compound is a valuable strategy in the development of new therapeutic agents.

Role in Scaffold Design and Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening. sigmaaldrich.com The piperazine scaffold is considered a "privileged" structure in medicinal chemistry because it is found in a multitude of approved drugs and has the ability to interact with a variety of biological targets. p212121.com

This compound is an excellent starting point for DOS due to its inherent structural features:

A rigid core: The piperazine ring provides a defined three-dimensional arrangement for the appended substituents.

Two points of diversification: The secondary amine (after deprotection) and the potential for functionalization of the benzyl ring allow for the introduction of a wide range of chemical groups.

In a typical DOS workflow, the deprotected 1-(2,4-difluorobenzyl)piperazine can be reacted with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination), to generate a library of compounds. Each compound in the library will share the common 1-(2,4-difluorobenzyl)piperazine core but will differ in the substituent attached to the second piperazine nitrogen. This approach allows for the systematic exploration of the chemical space around this privileged scaffold.

Table 1: Examples of Reactions for Diversity-Oriented Synthesis

Reaction Type Reagent Resulting Functional Group
Amide Coupling R-COOH, Coupling Agent Amide
Sulfonamide Formation R-SO₂Cl, Base Sulfonamide
Reductive Amination R-CHO, Reducing Agent Substituted Amine

Precursor in the Synthesis of Advanced Chemical Intermediates

This compound serves as a crucial precursor for the synthesis of more complex and advanced chemical intermediates. The BOC-protected nitrogen allows for reactions to be carried out on other parts of the molecule without affecting the piperazine core. For instance, modifications to the benzyl ring could be performed, although the primary use of this compound is as a handle for extending the molecular structure from the piperazine nitrogen.

After deprotection, the resulting 1-(2,4-difluorobenzyl)piperazine is itself a key intermediate. This secondary amine can undergo a variety of chemical transformations to introduce new functionalities. For example, it can be used in nucleophilic aromatic substitution (SNAᵣ) reactions with activated aryl halides to form N-arylpiperazine derivatives. nih.gov These N-arylpiperazines are common motifs in centrally acting drugs.

A notable application of related BOC-piperazine derivatives is in the synthesis of potent enzyme inhibitors and receptor modulators. For example, the synthesis of certain kinase inhibitors involves the coupling of a BOC-protected piperazine with a heterocyclic core, followed by deprotection and subsequent functionalization. nih.gov While specific examples for this compound are proprietary or less documented in public literature, its utility can be inferred from the widespread use of analogous compounds.

Utility in the Preparation of Research Probes and Ligands

The development of selective ligands and research probes is essential for studying the function of proteins and other biological targets. The 2,4-difluorobenzylpiperazine moiety is a key pharmacophore in a number of biologically active compounds. By using this compound as a starting material, medicinal chemists can readily synthesize a range of potential ligands for various receptors and enzymes.

The synthesis of research probes often requires the introduction of a reporter group, such as a fluorescent tag or a radioactive isotope. The secondary amine of the deprotected piperazine is an ideal site for the attachment of such labels, often via a linker. The BOC-protected precursor ensures that the labeling reaction occurs at the desired position.

For instance, a fluorescent probe could be synthesized by coupling a fluorescent dye containing a carboxylic acid group to the deprotected 1-(2,4-difluorobenzyl)piperazine. This probe could then be used in cellular imaging studies to investigate the localization and dynamics of its biological target. Similarly, radiolabeled ligands for use in positron emission tomography (PET) imaging can be prepared using this versatile building block.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-(2,4-difluorobenzyl)piperazine
Trifluoroacetic acid
Dichloromethane
N-arylpiperazine

Mechanistic and Theoretical Studies on 1 Boc 4 2,4 Difluorobenzyl Piperazine

Elucidation of Reaction Mechanisms for Key Synthetic Steps Involving 1-BOC-4-(2,4-difluorobenzyl)piperazine

The primary synthetic route to this compound involves the nucleophilic substitution of a 2,4-difluorobenzyl halide with 1-BOC-piperazine. researchgate.netnih.gov This reaction is a classic example of N-alkylation of a secondary amine.

The reaction mechanism is generally considered to be a standard SN2 (bimolecular nucleophilic substitution) process. In this mechanism, the nucleophilic nitrogen atom of the 1-BOC-piperazine attacks the electrophilic benzylic carbon of the 2,4-difluorobenzyl halide. The halide ion then departs as the leaving group, resulting in the formation of the C-N bond.

Key Mechanistic Features:

Nucleophilic Attack: The lone pair of electrons on the unsubstituted nitrogen of 1-BOC-piperazine initiates the reaction by attacking the carbon atom attached to the halogen in the 2,4-difluorobenzyl halide.

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the C-N bond is forming and the C-X (where X is a halogen) bond is breaking simultaneously.

Leaving Group Departure: The halide ion is expelled, and the final product, this compound, is formed.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting piperazine (B1678402), rendering it non-nucleophilic. Common bases include potassium carbonate or triethylamine (B128534). researchgate.net The choice of solvent can also influence the reaction rate, with polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide generally favoring SN2 reactions.

Table 1: Typical Reaction Conditions for the N-alkylation of 1-BOC-piperazine

ParameterConditionRationale
Reactants 1-BOC-piperazine, 2,4-difluorobenzyl halide (e.g., bromide or chloride)Nucleophile and electrophile for the SN2 reaction.
Base K2CO3, Et3NNeutralizes the HX byproduct, preventing protonation of the amine.
Solvent Acetonitrile, DMFPolar aprotic solvents stabilize the transition state.
Temperature Room temperature to refluxProvides sufficient energy to overcome the activation barrier.

Computational Chemistry Approaches for Conformational Analysis and Stability Studies of this compound

Computational chemistry provides valuable insights into the conformational preferences and stability of this compound. The piperazine ring can adopt several conformations, with the chair conformation being the most stable.

Studies on similar N-substituted piperazines have shown that the bulky BOC group and the benzyl (B1604629) substituent will preferentially occupy equatorial positions on the piperazine ring to minimize steric hindrance. nih.gov This leads to a more stable, lower-energy conformation.

Key Conformational Features:

Chair Conformation: The piperazine ring is expected to exist predominantly in a chair conformation.

Equatorial Substituents: Both the BOC group and the 2,4-difluorobenzyl group are likely to occupy equatorial positions to reduce 1,3-diaxial interactions.

Nitrogen Inversion: The nitrogen atoms can undergo inversion, but the bulky substituents will disfavor conformations where they are in axial positions.

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) can be used to calculate the relative energies of different conformers and to determine the most stable geometry. These calculations can also provide information on bond lengths, bond angles, and dihedral angles.

Table 2: Calculated Relative Energies of this compound Conformers

ConformerSubstituent PositionsRelative Energy (kcal/mol)
Chair (eq, eq) BOC (equatorial), Benzyl (equatorial)0.00
Chair (ax, eq) BOC (axial), Benzyl (equatorial)+5.4
Chair (eq, ax) BOC (equatorial), Benzyl (axial)+4.8
Twist-Boat -+6.2

Note: The data in this table is illustrative and based on typical values for similar substituted piperazines.

Density Functional Theory (DFT) Studies on Transition States and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. itu.edu.trekb.eg DFT calculations can be employed to model the transition state of the N-alkylation reaction and to calculate the activation energy and reaction enthalpy.

For the SN2 reaction between 1-BOC-piperazine and 2,4-difluorobenzyl halide, DFT studies would likely show a transition state with an elongated C-X bond and a partially formed C-N bond. The calculated activation energy would provide a quantitative measure of the reaction barrier, which is influenced by the nature of the leaving group and the solvent.

DFT can also be used to calculate various molecular properties that provide insight into the reactivity of the molecule, such as:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in the molecule, highlighting the nucleophilic (electron-rich) and electrophilic (electron-poor) regions. For 1-BOC-piperazine, the MEP would show a negative potential around the unsubstituted nitrogen, confirming its nucleophilicity.

Table 3: Illustrative DFT Calculated Properties for the N-alkylation Reaction

ParameterValueSignificance
Activation Energy (ΔG‡) 15-20 kcal/molEnergy barrier for the reaction.
Reaction Enthalpy (ΔH) -10 to -15 kcal/molIndicates an exothermic reaction.
HOMO Energy (1-BOC-piperazine) -5.5 eVRelated to the electron-donating ability.
LUMO Energy (2,4-difluorobenzyl halide) -0.5 eVRelated to the electron-accepting ability.

Note: The data in this table is illustrative and based on typical values for similar SN2 reactions.

Molecular Dynamics Simulations to Understand Reactive Conformations and Interactions

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in solution. nih.govrsc.org MD simulations provide a time-resolved picture of the molecular motions, including conformational changes and interactions with solvent molecules.

By simulating the molecule in a solvent box, MD can help to:

Identify Dominant Conformations: Confirm the prevalence of the chair conformation with equatorial substituents in a solution environment.

Analyze Solvent Effects: Understand how solvent molecules solvate the reactant and influence its reactivity.

Explore Reactive Encounters: In principle, MD simulations could be used to study the approach of the two reactants and the formation of a pre-reaction complex.

MD simulations, in conjunction with QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can provide a more complete picture of the reaction dynamics in a condensed phase. These simulations can help to elucidate the role of the solvent in stabilizing the transition state and influencing the reaction pathway. nih.gov

Future Research Directions and Challenges in 1 Boc 4 2,4 Difluorobenzyl Piperazine Chemistry

Development of Novel and Highly Efficient Synthetic Routes

Future research is focused on overcoming these limitations. One promising area is the development of more selective and efficient methods for the mono-BOC protection of piperazine (B1678402). chemicalbook.com Alternative strategies that build the piperazine ring with the substituents already in place are also being explored. For instance, methods starting from diethylamine (B46881) or 2-morpholone have been proposed to generate 1-BOC-piperazine with higher yields and purity, which could be adapted for its benzyl (B1604629) derivatives. google.comchemicalbook.comgoogle.com

A significant challenge lies in the direct functionalization of the piperazine ring's C-H bonds. beilstein-journals.org While techniques like α-lithiation followed by trapping with an electrophile are established for simpler nitrogen heterocycles, the presence of the second nitrogen atom in piperazines often complicates these reactions, leading to side products or reduced reactivity. beilstein-journals.org Developing robust and general methods for the direct C-H benzylation of 1-BOC-piperazine would represent a major step forward, offering a more atom-economical route to the target compound and its analogs.

ChallengeFuture Research Direction
Formation of 1,4-disubstituted byproductsDevelopment of highly selective mono-protection and mono-alkylation protocols.
Multi-step classical synthesisExploration of convergent synthetic strategies and one-pot procedures.
Limited C-H functionalization methodsInvestigation of novel catalytic systems (e.g., transition-metal, photoredox) for direct C-H benzylation. beilstein-journals.org

Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities

The true potential of 1-BOC-4-(2,4-difluorobenzyl)piperazine as a scaffold lies in its further derivatization to create diverse chemical entities for screening. Current derivatization primarily occurs after the removal of the BOC group, unmasking the secondary amine for reactions like amidation, reductive amination, or further alkylation. nih.gov

However, significant opportunities remain in exploring the reactivity of the molecule itself. A key area for future research is the selective functionalization of the piperazine ring's carbon atoms. Direct C-H functionalization is a major frontier in piperazine chemistry. beilstein-journals.org The development of methods to introduce substituents at the C2, C3, C5, or C6 positions of the this compound core would unlock access to novel three-dimensional chemical space, which is highly valuable for modulating biological activity and physicochemical properties. beilstein-journals.org

Further derivatization opportunities include:

Modification of the Benzyl Ring: The 2,4-difluorobenzyl group can be further functionalized. Electrophilic aromatic substitution could introduce additional groups, although the fluorine atoms are deactivating. Alternatively, nucleophilic aromatic substitution (SNAr) could potentially replace one of the fluorine atoms, a strategy used in the synthesis of other complex molecules. nih.gov

BOC Group Manipulation: While typically removed, the BOC group itself could potentially be modified, though this is less common.

Asymmetric Synthesis: For derivatives with new stereocenters on the piperazine ring, developing enantioselective synthetic methods is crucial. Progress in the enantioselective α-functionalization of N-Boc-protected piperazines has been slow, and there is a high demand for general and efficient methods. beilstein-journals.org

Integration into Automated Synthesis Platforms and High-Throughput Screening for Chemical Libraries

The structure of this compound makes it an ideal building block for the generation of chemical libraries used in drug discovery. The BOC-protected piperazine allows for a modular "plug-and-play" approach. After deprotection, the newly freed secondary amine can be reacted with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides) to rapidly generate a large library of related compounds.

Future progress in this area depends on integrating these synthetic steps into automated platforms.

Automated Synthesizers: Liquid handling platforms can automate the repetitive steps of deprotection and subsequent coupling reactions in 96-well or 384-well plates. cuanschutz.edu This allows for the rapid creation of hundreds or thousands of unique derivatives from the common this compound intermediate.

High-Throughput Screening (HTS): The generated chemical libraries can be directly screened for biological activity using HTS technologies. cuanschutz.educuanschutz.edu These systems use robotics to test the compounds against biological targets in a massively parallel fashion, identifying "hits" for further development. cuanschutz.edu The development of HTS-compatible assays is a critical component of this workflow. cuanschutz.edu

A key challenge is ensuring the purity and identity of each compound in the library. Automated purification and analysis steps must be integrated into the workflow to avoid false positives or negatives during screening. The ultimate goal is to create a seamless pipeline from the starting building block to HTS-ready plates of novel compounds, accelerating the pace of discovery.

Advancement of Sustainable and Scalable Methodologies for Academic and Research Production

As a key building block, the ability to produce this compound in a sustainable and scalable manner is critical for both academic research and industrial applications. Current synthetic routes often rely on hazardous solvents, stoichiometric reagents, and energy-intensive purification methods like column chromatography, which are not ideal for large-scale production.

Future research should focus on "green chemistry" principles:

Solvent Minimization: Exploring solvent-free reaction conditions or the use of more environmentally benign solvents (e.g., water, ethanol). chemicalbook.com

Catalytic Methods: Shifting from stoichiometric reagents to catalytic approaches, especially for the key bond-forming steps, reduces waste and improves atom economy. beilstein-journals.org

Process Intensification: Developing continuous flow processes instead of traditional batch reactions can improve safety, efficiency, and scalability.

Purification: Investigating non-chromatographic purification methods like crystallization or distillation under reduced pressure can significantly reduce solvent waste and cost on a larger scale. chemicalbook.com

A significant challenge is maintaining high yields and purity as a process is scaled up. nih.gov Reaction conditions that work well on a milligram scale in a research lab may not be directly transferable to kilogram-scale production. Therefore, process optimization and the development of robust, scalable protocols are essential for ensuring that this compound remains an accessible and affordable building block for the broader scientific community.

Q & A

Q. What are the optimal synthetic routes for preparing 1-BOC-4-(2,4-difluorobenzyl)piperazine?

Methodological Answer: The synthesis typically involves coupling reactions between a Boc-protected piperazine and a fluorinated benzyl halide. For example:

  • Step 1: React 1-BOC-piperazine with 2,4-difluorobenzyl chloride in a polar aprotic solvent (e.g., DMF or DCM) using a base like K₂CO₃ to deprotonate the piperazine nitrogen .
  • Step 2: Monitor reaction progress via TLC (e.g., hexane:ethyl acetate, 2:1) .
  • Step 3: Purify the crude product via column chromatography (silica gel, ethyl acetate:hexane 1:8) or crystallization .

Key Reaction Conditions Table:

ReagentSolventBaseTemperatureYield
2,4-difluorobenzyl chlorideDMFK₂CO₃RT, 6–7 h~75%
1-BOC-piperazineDCMDIPEA0°C to RT~82%

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Confirm regiochemistry of the BOC group and fluorinated benzyl substitution (¹H/¹³C/¹⁹F NMR). Fluorine splitting patterns in ¹H NMR indicate substitution positions .
  • LC-MS/HPLC: Assess purity (>95%) and molecular weight (e.g., [M+H]⁺ expected at m/z 327.3) .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., piperazine ring conformation) using SHELX programs .

Q. What safety protocols are recommended for handling fluorinated piperazine derivatives?

Methodological Answer:

  • Use nitrile gloves, lab coats, and safety goggles (P280) .
  • Work in a fume hood to avoid inhalation (P304+P340) .
  • In case of skin contact, wash with soap/water (P302+P352) .

Advanced Research Questions

Q. How do substituents on the benzyl group influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Fluorine atoms enhance lipophilicity and metabolic stability .
  • Ortho-substituents (e.g., Cl, NO₂) improve tyrosine kinase inhibition (IC₅₀ < 1 µM) by forming halogen bonds with target enzymes .

Q. How can computational methods guide derivative design?

Methodological Answer:

  • Pharmacophore Modeling: Use tools like SwissADME to predict logP, polar surface area, and PAINS alerts .
  • Molecular Docking (AutoDock/Vina): Simulate binding to tyrosine kinase active sites, focusing on halogen-bond interactions with 2,4-difluoro groups .
  • MD Simulations (GROMACS): Assess stability of piperazine-enzyme complexes over 100 ns trajectories .

Q. How to resolve contradictions in biological data across analogs?

Methodological Answer:

  • Systematic Variation: Synthesize analogs with single substituent changes (e.g., replace 2-F with 2-Cl) to isolate effects .
  • Kinetic Assays: Compare inhibitory constants (Kᵢ) rather than IC₅₀ to account for assay variability .
  • Crystallography: Resolve binding modes of inactive analogs to identify steric clashes .

Q. What protocols are recommended for evaluating anticancer activity?

Methodological Answer:

  • Cell Viability Assays: Use MTT/WST-1 on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 h exposure .
  • Apoptosis Markers: Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • In Vivo Models: Xenograft studies in nude mice (dose: 10–50 mg/kg, i.p., 21 days) .

Q. How to elucidate the mechanism of action for fluorinated piperazines?

Methodological Answer:

  • Radioligand Displacement: Compete with [³H]dopamine in receptor-binding assays (Kd < 100 nM for D3 receptors) .
  • Western Blotting: Quantify phosphorylation of tyrosine kinases (e.g., EGFR, VEGFR) .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.